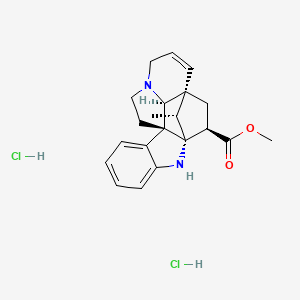![molecular formula C30H40N2O2S2 B1661918 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1185885-86-2](/img/structure/B1661918.png)
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Overview
Description
“2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is an organic compound with the molecular formula C30H40N2O2S2 and a molecular weight of 524.78 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves column chromatography on silica gel using petroleum ether/dichloromethane as eluent . The crude product is then further purified by recrystallization with ethanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCCCC(CC)CN1C(=O)C2=C(N(CC(CC)CCCC)C(=O)C2=C1C1=CC=CS1)C1=CC=CS1 .Physical And Chemical Properties Analysis
This compound is a crystalline powder . Its 1H NMR and 13C NMR spectra have been reported .Scientific Research Applications
Polymer Solar Cells
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and its derivatives have been extensively researched in the context of polymer solar cells. Studies have found that this compound, when used in conjugated polymers, can significantly enhance the efficiency of solar cells. For instance, it has been employed as an electron transport layer in inverted polymer solar cells, contributing to higher power conversion efficiencies due to its electron-deficient nature and planar structure, which facilitate electron extraction and reduce exciton recombination (Hu et al., 2015).
Metallo-Supramolecular Polymers
Research has also explored the use of this compound in the synthesis of metallo-supramolecular polymers. These polymers exhibit strong and broad visible absorption, indicating potential applications in optoelectronic devices. The unique properties of these polymers, such as their low band gaps and absorption characteristics, open avenues for further exploration in materials science (Chen et al., 2014).
Photophysical Properties
The photophysical properties of copolymers based on this compound have been a subject of interest as well. Studies have shown that these copolymers exhibit significant bathochromic shifts in absorption and emission maxima, indicating their potential use in sensing applications, especially in the detection of metal cations like Cu2+ (Krinochkin et al., 2021).
Organic Phototransistors
The compound's derivatives have also been used in the development of organic phototransistors. These devices have shown notable photoresponses under different wavelengths of visible light, demonstrating the compound's utility in the field of photosensing and photovoltaic technology (Lee et al., 2018).
Solvent Selection in Molecular Systems
Another interesting applicationarea is in the selection of solvents for molecular systems involving this compound. By understanding the solubility properties of materials like 3,6‐bis(5‐(benzofuran‐2‐yl)thiophen‐2‐yl)‐2,5‐bis(2‐ethylhexyl)pyrrolo[3,4‐c]pyrrole‐1,4‐dione, researchers have been able to choose solvents that enhance the efficiency of devices like solar cells (Walker et al., 2011).
Organic Thin-Film Transistors
The compound has also shown promise in the development of organic thin-film transistors (OTFTs). Derivatives of this compound have been synthesized and characterized as organic semiconductors, showcasing potential for high-performance OTFTs (Kim et al., 2018).
Non-Fullerene Electron Acceptors in Solar Cells
Moreover, this compound has been used to design novel non-fullerene electron acceptors for organic solar cells. These acceptors, when combined with electron donors like poly(3-hexylthiophene), have demonstrated impressive open-circuit voltages, highlighting their potential in improving solar cell efficiency (Patil et al., 2014).
Pyrrolo[3,4‐c]pyrrole‐1,4‐dione-Based Copolymers
Finally, copolymers based on pyrrolo[3,4‐c]pyrrole‐1,4‐dione have been synthesized and characterized, showcasing their high thermal stability and narrow band-gap properties. These copolymers are believed to adopt high planar structures, which is crucial for electronic conjugation along the backbone of the conjugated polymers, making them suitable for applications in solar cells and optoelectronic devices (Alqurashy, 2019).
Future Directions
properties
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2S2/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNHAWTSFHBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729354 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |
CAS RN |
1185885-86-2 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




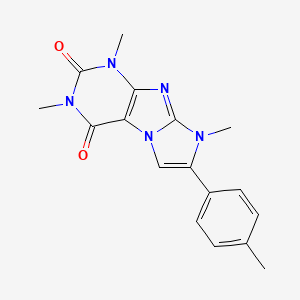
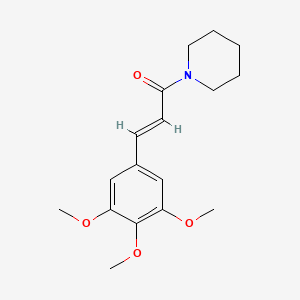

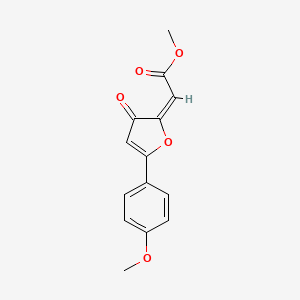
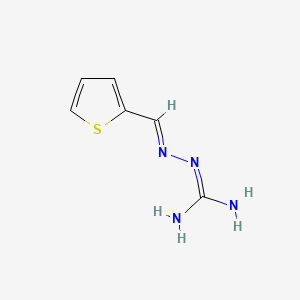
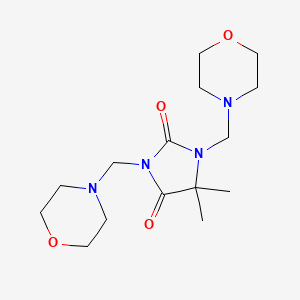
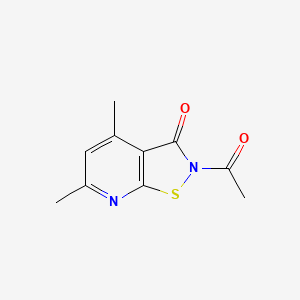
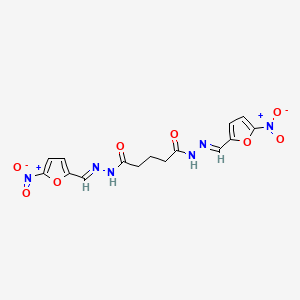
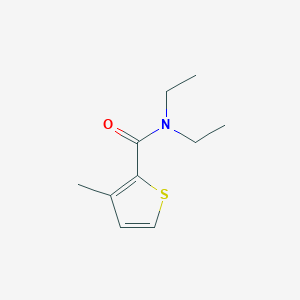
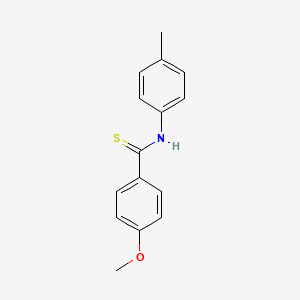
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

